Tellurium

Thermoelectrics Energy Conversion Waste Heat Recovery

Elemental Tellurium (CAS 13494-80-9) is a distinctive p-type semiconductor with a 0.33 eV bandgap and hole mobility up to 1485 cm²/V·s that lighter chalcogens cannot match. Its ZT ~1.0 (300-700 K) suits thermoelectric generators for waste heat recovery; its giant SHG coefficient (3640 pm/V, ~16× GaN) enables on-chip frequency converters. In steel, just 22 ppm Te reduces surface roughness by 38.75%—a lead-free machinability solution. Choose this high-purity tellurium for CdTe photovoltaics, IR sensors, and p-FET CMOS logic.

Molecular Formula Te
Molecular Weight 127.6 g/mol
CAS No. 13494-80-9
Cat. No. B081085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellurium
CAS13494-80-9
SynonymsTellurium
Molecular FormulaTe
Molecular Weight127.6 g/mol
Structural Identifiers
SMILES[Te]
InChIInChI=1S/Te
InChIKeyPORWMNRCUJJQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insol in benzene, carbon disulfide
INSOL IN HOT & COLD WATER, HYDROCHLORIC ACID;  SOL IN NITRIC ACID, AQ REGIA, POTASSIUM CYANIDE, POTASSIUM HYDROXIDE, SULFURIC ACID
Solubility in water: none
Insoluble

Tellurium CAS 13494-80-9: Technical Baseline for Advanced Semiconductor, Thermoelectric, and Optoelectronic Material Selection


Tellurium (Te, CAS 13494-80-9) is a Group 16 chalcogen metalloid with atomic number 52, a density of 6.24 g/cm³, and a melting point of 449.5 °C [1]. It exhibits a narrow indirect bandgap of approximately 0.33 eV in bulk form, confirming its intrinsic p-type semiconducting behavior with conductivity that increases with temperature [2]. Tellurium is typically obtained as a by-product of copper refining and is primarily utilized in cadmium telluride (CdTe) thin-film photovoltaics, thermoelectric modules (often as Bi₂Te₃), infrared sensors, and specialized alloys for improved machinability [3]. Its unique one-dimensional chiral atomic structure in its trigonal crystalline phase underpins many of its anisotropic electronic and optical properties [4].

Why Tellurium CAS 13494-80-9 Cannot Be Readily Substituted by Lighter Chalcogens or Standard Semiconductors in Performance-Critical Applications


Direct substitution of tellurium with lighter chalcogens like sulfur (S) or selenium (Se) is often not feasible in high-performance applications due to fundamental differences in electronic structure and resultant physical properties. Tellurium's significantly larger atomic radius and higher atomic number (Z=52) compared to S (16) and Se (34) lead to a narrower bandgap (Eg ~0.33 eV for bulk Te) [1] and a substantially higher carrier mobility, particularly for holes. This is critical because tellurides exhibit lower ionicity than sulfides or selenides, which enhances carrier mobility and electrical conductivity—a key advantage for thermoelectric and electronic devices [2]. Furthermore, the heavier atomic mass of tellurium inherently reduces lattice thermal conductivity, a primary requirement for efficient thermoelectric energy conversion, which is less pronounced in its lighter analogs [3]. In emerging 2D electronics, the high intrinsic hole mobility and air-stability of elemental tellurium directly address the scarcity of high-performance p-type 2D semiconductors, a gap that common n-type materials like MoS₂ cannot fill [4].

Quantitative Evidence for Differentiating Tellurium CAS 13494-80-9 from Key Comparators in Thermoelectrics, 2D Electronics, and Photonics


Elemental Tellurium Exhibits a High ZT of 1.0 in the 300-700 K Range, Filling a Performance Gap Not Addressed by Lighter Elemental Chalcogens

Elemental tellurium demonstrates a thermoelectric figure of merit (ZT) of approximately 1.0 across a broad temperature range of 300 to 700 K [1]. This performance is significant because it directly addresses a historical gap in high-performance elemental thermoelectrics for this intermediate temperature regime. While many bismuth telluride alloys (e.g., Bi₂Te₃) achieve ZT values >1.0 at room temperature, their performance degrades at elevated temperatures [2]. In contrast, lighter elemental chalcogens like sulfur and selenium are ineffective as thermoelectrics due to their much higher electrical resistivity and thermal conductivity.

Thermoelectrics Energy Conversion Waste Heat Recovery

2D Tellurium Field-Effect Transistors (FETs) Achieve Hole Mobility Up to 1485 cm²/V·s, Surpassing Black Phosphorus, TMDs, and Strained Silicon

Two-dimensional (2D) tellurium flakes grown via physical vapor deposition (PVD) exhibit a record high hole mobility of 1485 cm²/V·s at room temperature for a 230 nm thick flake [1]. This value significantly outperforms many other 2D materials under comparable conditions. For context, black phosphorus (BP) typically shows hole mobilities up to ~1000 cm²/V·s but suffers from severe ambient instability, while common transition metal dichalcogenides (TMDs) like MoS₂ exhibit hole mobilities typically <200 cm²/V·s. This mobility also exceeds the state-of-the-art for strained silicon hole mobility (~570 cm²/V·s at 270 K) [2]. Even in a more complex device architecture, multilayer tellurium FETs have demonstrated high hole mobilities up to 242 cm² V⁻¹ s⁻¹ with a low Schottky barrier height of ~20 meV, confirming excellent electrical contacts [3].

2D Electronics p-Type Semiconductors Field-Effect Transistors Carrier Mobility

Metallic-Phase Tellurium Contacts Reduce p-Type Contact Resistance to 1.6 kΩ·μm in MoTe₂ FETs, Enabling Barrier-Free Hole Injection

The use of metallic-phase tellurium (m-Te) as a p-type contact for MoTe₂ field-effect transistors results in an exceptionally low contact resistance of just 1.6 kΩ·μm [1]. This is achieved due to the formation of an atomically sharp van der Waals interface with optimal band alignment and suppressed metal-induced gap states (MIGS), which enables barrier-free hole injection. In the same devices, a high on-state current of 124 μA μm⁻¹ and a maximum on/off ratio of 10⁷ are realized. This performance contrasts sharply with conventional metal contacts (e.g., Au, Ti, Ni) on TMDs, which typically exhibit contact resistances an order of magnitude higher (>10 kΩ·μm) due to strong Fermi-level pinning and MIGS.

2D Electronics Ohmic Contacts Field-Effect Transistors Contact Resistance

Trigonal Tellurium Exhibits a Giant Second-Harmonic Generation (SHG) Coefficient of 3640 pm/V, ~16 Times Larger than Gallium Nitride (GaN)

First-principles density functional theory (DFT) calculations reveal that trigonal tellurium possesses a massive second-harmonic generation (SHG) coefficient, χ_xxx^(2), of 3640 pm/V in the photon energy range of 0 to 3 eV [1]. This value is approximately 16 times larger than that of gallium nitride (GaN), a widely utilized commercial nonlinear optical (NLO) material. This giant and anisotropic NLO response is attributed to tellurium's unique quasi-one-dimensional helical chain structure, which results from strong directional covalent bonding and the presence of lone-pair electrons.

Nonlinear Optics Frequency Conversion Photonics Second-Harmonic Generation

Phosphine Telluride Precursors Enable Exergonic Reactivity (ΔG = -1.1 kcal/mol) for HgTe Quantum Dots, Overcoming Sluggish Kinetics of Conventional TOPTe

The design of new phosphine telluride precursors, such as DPEAPTe, yields an exergonic reaction profile (ΔG = -1.104 kcal/mol) with a minimal activation barrier (+2.09 kcal/mol) for the synthesis of mercury telluride (HgTe) colloidal quantum dots (CQDs) [1]. This is a significant improvement over conventional precursors like tri-n-octylphosphine telluride (TOPTe), which suffer from sluggish reactivity and poor reproducibility. The enhanced reactivity of DPEAPTe enables sharper nucleation and narrower size distributions in the resulting CQDs, which is critical for achieving high-performance infrared optoelectronics. Another study confirmed that TDMAPTe, a related phosphine telluride, exhibits higher chemical reactivity than TOPTe, producing HgTe CQDs with a band-edge peak at 1296.5 nm after just 15 minutes [2].

Quantum Dots Nanomaterials Synthesis Infrared Optoelectronics Precursor Chemistry

Trace Tellurium (22 ppm) in Steel Reduces Surface Roughness by 38.75% Compared to Tellurium-Free Steel, Enhancing Machinability

The addition of trace amounts of tellurium (as low as 22 ppm) to steel significantly improves its machinability. Comparative studies show that steel containing 22 ppm Te exhibits a 38.75% reduction in average surface roughness after machining compared to an equivalent tellurium-free steel [1]. This improvement is attributed to tellurium's ability to modify the morphology of manganese sulfide (MnS) inclusions, reducing their length-width ratio and promoting a more globular shape, which acts as an effective chip-breaker and lubricant during cutting [2]. Specifically, the proportion of MnS inclusions with a favorable length-width ratio of 1-3 increases to 57% in Te-containing steel, compared to 40% in standard 1215MS sulfur-based free-cutting steel and 33% in 12L14 leaded steel.

Metallurgy Free-Cutting Steels Machinability Alloying

Validated High-Value Application Scenarios for Tellurium CAS 13494-80-9 Driven by Quantitative Differentiation


Mid-Temperature (300-700 K) Thermoelectric Generators for Waste Heat Recovery

Elemental tellurium's ZT of ~1.0 across 300-700 K [1] makes it an ideal active material for thermoelectric generators deployed in automotive exhaust systems or industrial furnaces. Unlike Bi₂Te₃ alloys which see performance degradation above room temperature, or lighter chalcogens which are ineffective, elemental tellurium provides a unique, single-component solution for this specific temperature niche, simplifying device fabrication and improving reliability.

High-Mobility p-Type Channel Material for Next-Generation 2D CMOS Transistors

With a hole mobility reaching 1485 cm²/V·s [2], 2D tellurium directly addresses the critical shortage of high-performance p-type semiconductors for 2D logic. Its superior mobility over MoS₂ and better stability than black phosphorus positions it as a leading candidate for the p-FETs in future energy-efficient complementary metal-oxide-semiconductor (CMOS) circuits and flexible electronics.

Efficient Frequency Doubling in Compact Visible and Near-Infrared Photonic Devices

Trigonal tellurium's giant SHG coefficient of 3640 pm/V, which is ~16x larger than GaN [3], enables highly efficient second-harmonic generation in a compact form factor. This property is directly leveraged in the design of on-chip frequency converters, electro-optical switches, and light modulators for integrated photonics and quantum optics applications operating in the 0-3 eV range.

Lead-Free, Tellurium-Microalloyed Free-Cutting Steels for Precision Manufacturing

The ability of trace tellurium (22 ppm) to reduce machined surface roughness by 38.75% [4] offers a tangible, quantifiable advantage for manufacturers of precision components. By replacing lead with tellurium, steel producers can create environmentally compliant, high-machinability alloys for the automotive, aerospace, and mold-making industries, reducing tool wear and achieving superior surface finishes.

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